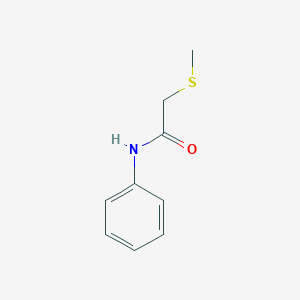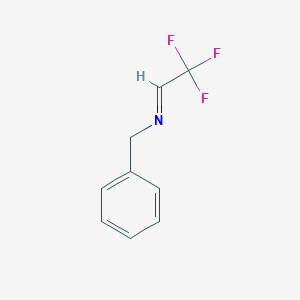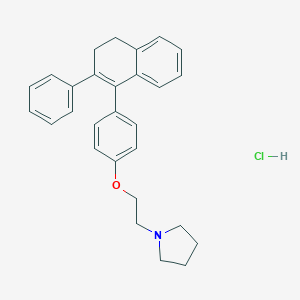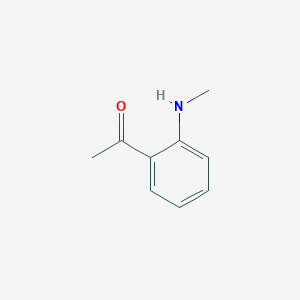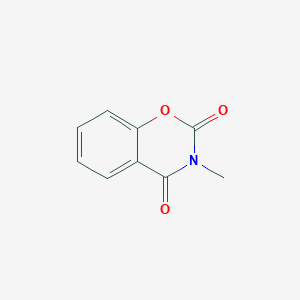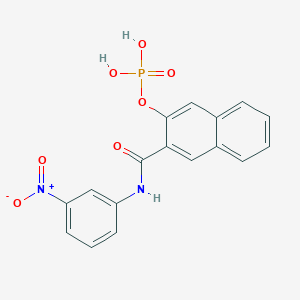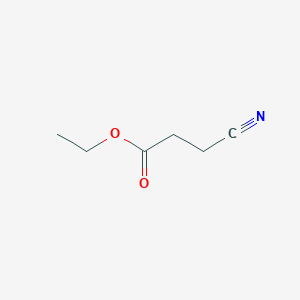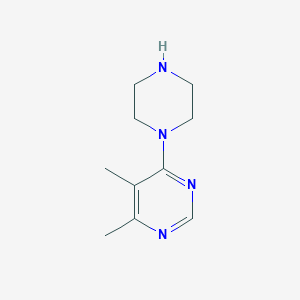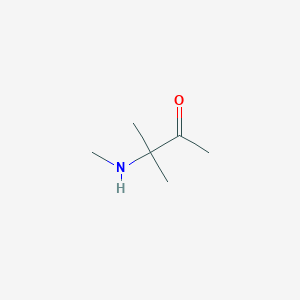
3-Methyl-3-(methylamino)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(methylamino)butan-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant and entactogenic effects. Methylone is a close structural analogue of MDMA (3,4-methylenedioxymethamphetamine) and is often referred to as "bk-MDMA" or "M1".
Mécanisme D'action
3-Methyl-3-(methylamino)butan-2-one acts as a SNDRI by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which leads to increased activation of their respective receptors. 3-Methyl-3-(methylamino)butan-2-one also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synaptic cleft.
Effets Biochimiques Et Physiologiques
3-Methyl-3-(methylamino)butan-2-one has been shown to induce hyperthermia, increase locomotor activity, and produce rewarding effects in animal models. It has also been found to increase heart rate and blood pressure in humans. 3-Methyl-3-(methylamino)butan-2-one has been reported to produce subjective effects similar to those of MDMA, including euphoria, increased sociability, and enhanced sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-3-(methylamino)butan-2-one has advantages and limitations for use in lab experiments. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
Future research on 3-Methyl-3-(methylamino)butan-2-one should focus on its long-term effects on the brain and behavior. Studies should also investigate the potential therapeutic uses of 3-Methyl-3-(methylamino)butan-2-one, such as in the treatment of depression or anxiety disorders. Additionally, the development of selective SNDRI compounds that do not have the potential for abuse should be explored.
Conclusion:
In conclusion, 3-Methyl-3-(methylamino)butan-2-one is a synthetic cathinone that has gained popularity in recent years due to its stimulant and entactogenic effects. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-Methyl-3-(methylamino)butan-2-one involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using various chromatographic techniques such as column chromatography or recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
3-Methyl-3-(methylamino)butan-2-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent of these neurotransmitters. 3-Methyl-3-(methylamino)butan-2-one has also been shown to induce hyperthermia and increase locomotor activity in animal models.
Propriétés
Numéro CAS |
10201-04-4 |
|---|---|
Nom du produit |
3-Methyl-3-(methylamino)butan-2-one |
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3-methyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3 |
Clé InChI |
KLAVOSFNFTWCFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)NC |
SMILES canonique |
CC(=O)C(C)(C)NC |
Synonymes |
2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



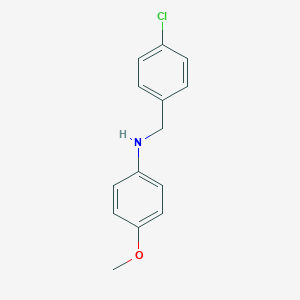
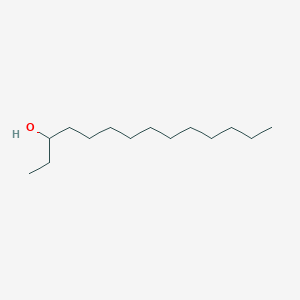
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
